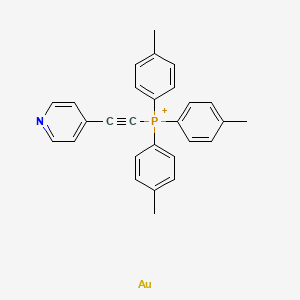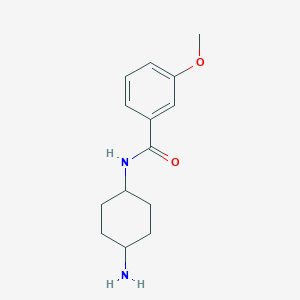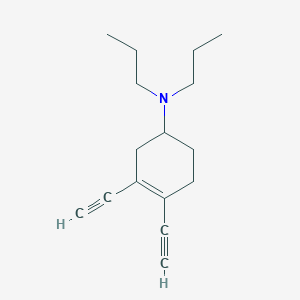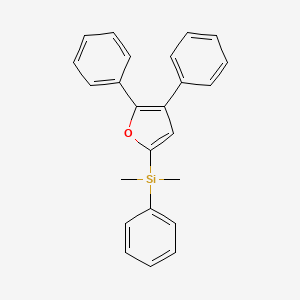
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an octyn-3-ol backbone with an ethenylidene group and a nitrophenyl substituent. The (3R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- typically involves multi-step organic reactions. The starting materials often include alkyne and nitrophenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-methylphenyl)-, (3R)-
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-chlorophenyl)-, (3R)-
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-bromophenyl)-, (3R)-
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
651020-85-8 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
InChI |
InChI=1S/C16H17NO3/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(11-8-13)17(19)20/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m1/s1 |
InChI Key |
DBESGUYUWLTIPJ-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


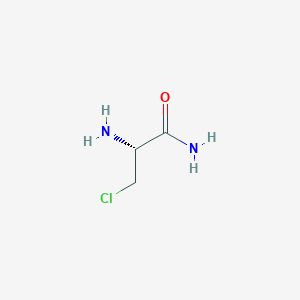
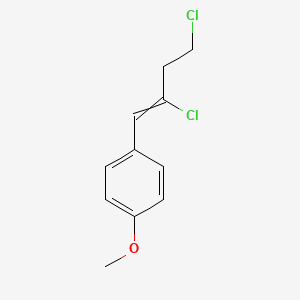
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
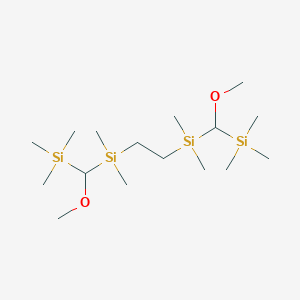
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
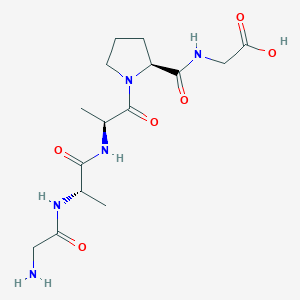
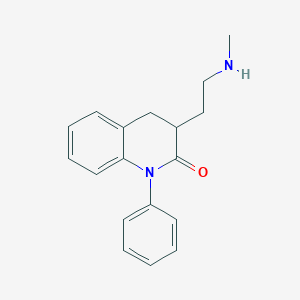
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
